2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
CAS No.: 129301-42-4
Cat. No.: VC21232223
Molecular Formula: C6H6F8O4
Molecular Weight: 294.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129301-42-4 |
|---|---|
| Molecular Formula | C6H6F8O4 |
| Molecular Weight | 294.1 g/mol |
| IUPAC Name | 2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol |
| Standard InChI | InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 |
| Standard InChI Key | CWIAFBQLWOMNFY-UHFFFAOYSA-N |
| SMILES | C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O |
| Canonical SMILES | C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O |
Introduction
Physical and Chemical Properties
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) possesses distinct physical and chemical properties that make it valuable for various applications. These properties are primarily derived from its fluorinated structure and functional groups.
Basic Physical Properties
The compound exhibits the following fundamental physical characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H6F8O4 | |
| Molecular Weight | 294.10 g/mol | |
| Boiling Point | 299.6 °C | |
| Melting Point | 67-68 °C | |
| Physical State | Not explicitly specified (likely solid at room temperature based on melting point) | - |
The relatively high boiling point (299.6 °C) suggests strong intermolecular forces, likely including hydrogen bonding through the hydroxyl groups, despite the generally low polarity associated with fluorinated compounds. The melting point range (67-68 °C) indicates a crystalline solid at room temperature with a relatively pure composition.
Structural Identification
The compound can be identified using the following structural identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol |
| InChI | InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 |
| InChI Key | CWIAFBQLWOMNFY-UHFFFAOYSA-N |
| Canonical SMILES | C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O |
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature. The structural arrangement features a symmetrical molecule with a perfluoroethane central unit connected to two difluoroethanol groups through oxygen bridges.
Chemical Characteristics
The chemical behavior of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is influenced by:
The compound's unique arrangement of fluorine atoms imparts distinct chemical reactivity patterns and physical properties compared to non-fluorinated analogs. The presence of difluoroethanol groups creates reactive hydroxyl sites while maintaining the stability associated with fluorinated compounds.
Synthesis and Preparation Methods
The synthesis of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) involves specific reaction conditions and methodologies to ensure high yield and purity of the final product.
Laboratory Synthesis
Laboratory synthesis of this compound typically involves the reaction of perfluoroethane with difluoroethanol in the presence of appropriate catalysts. The reaction requires controlled temperature and pressure conditions to achieve the desired outcome. The synthesis pathway generally follows:
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Perfluoroethane is activated using a suitable catalyst
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Reaction with difluoroethanol forms the ether linkages
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Purification steps isolate the target compound
The selection of catalysts and reaction conditions significantly impacts the yield and purity of the final product. Common catalysts may include metal complexes or fluoride salts that facilitate the formation of carbon-oxygen bonds.
Industrial Production Methods
For larger-scale production, industrial methods often employ continuous flow reactors to maintain consistent reaction conditions and optimize efficiency. These industrial processes focus on:
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Controlled reaction parameters to maintain quality
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Efficient heat management during exothermic stages
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Advanced purification techniques including distillation and crystallization
Industrial production requires careful consideration of safety protocols due to the handling of fluorinated compounds and potential byproducts. The use of specialized equipment constructed from fluoropolymer-lined materials may be necessary to prevent degradation from reactive intermediates.
Purification Techniques
Obtaining high-purity 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) requires specific purification approaches:
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Distillation: Effective for separating the compound from volatile impurities
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Crystallization: Used to isolate the pure crystalline form, particularly important given its melting point of 67-68 °C
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Chromatographic methods: May be employed for analytical purposes or small-scale purification
These purification steps are critical for ensuring the compound meets the quality requirements for research and industrial applications.
Chemical Reactivity
The reactivity profile of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is characterized by several distinct reaction pathways, influenced by its fluorinated structure and functional groups.
Types of Reactions
The compound participates in several types of chemical reactions:
Oxidation Reactions
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) can undergo oxidation to form perfluorinated carboxylic acids. This transformation typically involves the conversion of terminal hydroxyl groups to carboxylic acid functionalities. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
Reduction reactions of this compound can yield partially fluorinated alcohols with modified structures. These transformations often employ reducing agents such as lithium aluminum hydride (LiAlH4). The selective reduction of specific functional groups allows for controlled modification of the molecular framework.
Substitution Reactions
Nucleophilic substitution reactions can replace fluorine atoms with other functional groups. These transformations typically occur under basic conditions using nucleophiles like sodium methoxide (NaOCH3). The substitution patterns depend on the relative reactivity of different fluorine positions within the molecule.
Reaction Mechanisms
The reaction mechanisms for 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) are influenced by:
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The electron-withdrawing effect of fluorine atoms
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The accessibility of reactive sites
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The activation energy required for bond cleavage and formation
The presence of multiple fluorine atoms affects the electronic distribution within the molecule, influencing both reactivity and selectivity in chemical transformations. The hydroxyl groups serve as primary reactive sites for many derivatization reactions.
Major Products and Applications
The chemical transformations of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) yield various products with specialized applications:
| Reaction Type | Major Products | Potential Applications |
|---|---|---|
| Oxidation | Perfluorinated carboxylic acids | Surfactants, polymer precursors |
| Reduction | Partially fluorinated alcohols | Intermediates for pharmaceutical synthesis |
| Substitution | Substituted fluorinated compounds | Modified materials with tuned properties |
These reaction products expand the utility of the parent compound in various research and industrial contexts.
Research Applications
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) demonstrates significant value across multiple scientific disciplines due to its unique structural and chemical properties.
Biological Research
Research has indicated potential applications in biological imaging due to the compound's unique fluorine content. The stable fluorine atoms provide distinctive signals in various imaging modalities, enhancing visualization capabilities for biological processes. The compound's ability to form stable complexes with proteins can alter metabolic pathways and cellular responses, providing insights into biological mechanisms.
Studies suggest that 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) may influence reactive oxygen species (ROS) formation within biological systems, potentially impacting cellular signaling pathways. This property could be leveraged for studies on oxidative stress and related cellular processes.
Medicinal Applications
The compound shows promise in drug delivery applications, where its stability and resistance to degradation make it suitable for formulations requiring prolonged shelf life and efficacy. Research suggests it can effectively encapsulate therapeutic agents and facilitate targeted delivery to specific tissues.
The fluorinated structure may also contribute to enhanced biological availability of associated therapeutic compounds, potentially improving pharmacokinetic profiles. These properties make 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) an interesting candidate for advanced drug delivery system development.
Biological Activity and Mechanisms
The biological interactions of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) arise from its unique molecular structure and chemical properties.
Mechanism of Action
The primary mechanism by which 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) exerts biological effects involves interactions between its fluorine atoms and molecular targets. These interactions can alter the physical and chemical properties of target molecules, leading to changes in their behavior and function. The pathways often include the formation of stable complexes with proteins and other biomolecules.
The compound's hydroxyl groups may participate in hydrogen bonding with biological macromolecules, while the fluorinated backbone creates hydrophobic interactions that influence binding specificity and strength. These combined effects can modulate protein conformation and function, potentially affecting downstream cellular processes.
Cellular and Metabolic Effects
Research indicates that 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) may influence various cellular pathways:
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Potential alteration of metabolic pathways through interaction with enzymatic systems
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Influence on reactive oxygen species (ROS) formation, affecting cellular signaling
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Possible impacts on membrane properties due to the compound's partially fluorinated structure
These cellular effects could have implications for both therapeutic applications and toxicological considerations. The compound's interaction with biological systems requires careful characterization to fully understand potential benefits and risks.
Imaging Applications
One of the most promising biological applications for 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) lies in molecular imaging. The fluorinated structure provides distinctive signals in imaging modalities such as:
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Magnetic Resonance Imaging (MRI): Fluorine-19 (19F) MRI can detect the compound with high specificity
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Positron Emission Tomography (PET): When appropriately labeled, derivatives may serve as PET imaging agents
These imaging applications benefit from the compound's unique structure allowing for enhanced imaging contrast. The specific arrangement of fluorine atoms creates distinct spectroscopic signatures that can be leveraged for targeted visualization of biological processes.
Industrial Applications
The unique properties of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) make it valuable for various industrial applications, particularly in specialized materials development.
Materials Science Applications
In industrial settings, this compound is utilized in the production of high-performance materials such as fluorinated polymers and coatings. The fluorinated structure contributes properties including:
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Enhanced thermal stability in resulting materials
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Improved chemical resistance against aggressive substances
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Low surface energy, creating hydrophobic and oleophobic surfaces
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Increased durability in harsh environmental conditions
These properties make derivatives of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) valuable in applications requiring exceptional material performance.
Surface Modification Technologies
The compound and its derivatives can be employed in surface modification technologies to impart specialized properties to various substrates. These modifications may include:
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Creation of low-friction surfaces for mechanical components
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Development of easy-clean coatings resistant to staining
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Production of moisture-repellent treatments for textiles and building materials
These surface modifications leverage the unique physical properties associated with the fluorinated structure to create functional materials with enhanced performance characteristics.
Specialty Polymer Development
The incorporation of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) or its derivatives into polymer systems can create specialty materials with distinctive properties. The hydroxyl functional groups provide points for polymer chain incorporation, while the fluorinated segments contribute their unique properties to the resulting materials.
These specialty polymers may find applications in industries requiring exceptional performance under demanding conditions, such as aerospace, semiconductor manufacturing, and chemical processing.
Comparison with Similar Compounds
Understanding how 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) compares with related compounds provides insight into its distinctive characteristics and applications.
Structural Analogs
Several compounds bear structural similarities to 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol), including:
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,3,3,3-tetrafluoropropanoyl fluoride) | Similar backbone structure | Contains acyl fluoride groups instead of hydroxyl groups |
| 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | Alternative name for the same or very similar compound | May represent the same compound with different nomenclature |
| Perfluorinated carboxylic acids | Oxidation products | Contain carboxylic acid groups rather than alcohols |
These structural relationships highlight the position of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) within the broader family of fluorinated compounds.
Application Comparisons
Different fluorinated compounds have specialized applications based on their specific structures:
| Compound Type | Primary Applications | Comparative Advantage of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) |
|---|---|---|
| Perfluorinated carboxylic acids | Surfactants, environmental studies | Reduced bioaccumulation potential, different reactivity profile |
| Fully fluorinated ethers | Inert fluids, heat transfer media | Greater functionality through terminal hydroxyl groups |
| Partially fluorinated alcohols | Chemical intermediates | More stable fluorinated backbone structure |
These comparisons highlight the specialized niche that 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) occupies within the spectrum of fluorinated compounds.
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